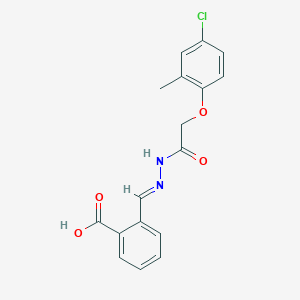
(E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CHMFL-ABL-121, and it belongs to the family of benzoic acid derivatives.
Mecanismo De Acción
(E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid inhibits the activity of ABL kinase by binding to its active site. ABL kinase is involved in the regulation of cell growth and differentiation, and its over-activity has been linked to the development of certain types of cancer. By inhibiting the activity of ABL kinase, (E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
(E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound can also inhibit the activity of ABL kinase, which is involved in the regulation of cell growth and differentiation. In addition, research has shown that (E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid can reduce the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid in lab experiments include its potential therapeutic applications in cancer treatment and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
For research on (E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid include investigating its potential therapeutic applications in other diseases and conditions. Research can also focus on optimizing the synthesis method of this compound to improve its purity and yield. In addition, further studies can be conducted to determine the safety and efficacy of this compound in pre-clinical and clinical trials.
Métodos De Síntesis
(E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid can be synthesized through a multi-step process involving the reaction of different chemicals. The first step involves the reaction of 4-chloro-2-methylphenol with acetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. The second step involves the reaction of 2-(4-chloro-2-methylphenoxy)acetyl chloride with hydrazine hydrate to form 2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazine. The final step involves the reaction of 2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazine with 2-bromobenzoic acid to form (E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid.
Aplicaciones Científicas De Investigación
(E)-2-((2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)methyl)benzoic acid has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of ABL kinase, which is involved in the development of certain types of cancer. Research has also shown that this compound can induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C17H15ClN2O4 |
|---|---|
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
2-[(E)-[[2-(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H15ClN2O4/c1-11-8-13(18)6-7-15(11)24-10-16(21)20-19-9-12-4-2-3-5-14(12)17(22)23/h2-9H,10H2,1H3,(H,20,21)(H,22,23)/b19-9+ |
Clave InChI |
MPDGPDKWJQKFAQ-DJKKODMXSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2C(=O)O |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2C(=O)O |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B229474.png)
![(4-Methylpiperazino){1-[(4-nitrophenyl)sulfonyl]-3-piperidyl}methanone](/img/structure/B229476.png)
![1-Methyl-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229477.png)


![4-[1-(4-Nitrobenzyl)piperidin-4-yl]morpholine](/img/structure/B229482.png)
![1-[1-(2-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B229485.png)
![1-(2-Methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229486.png)
![2-{4-[1-(4-Nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B229488.png)
![2-{4-[1-(3-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229489.png)
![1-[1-(4-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229492.png)
![1-[1-(2-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229493.png)
![1-(3-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229495.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229498.png)